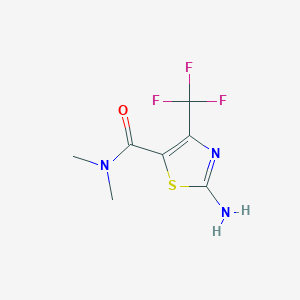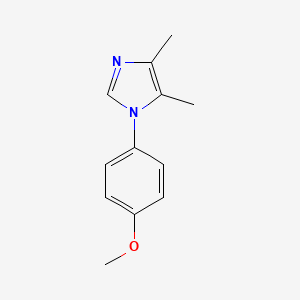
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group and two methyl groups at positions 4 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of ammonium acetate. The reaction proceeds through a multi-step process, including the formation of an intermediate Schiff base, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
- Oxidation of the methoxy group yields 4-methoxybenzoic acid.
- Reduction of the imidazole ring forms dihydroimidazole derivatives.
- Substitution reactions introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-1H-imidazole: Lacks the two methyl groups, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring, leading to distinct reactivity and applications.
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-triazole: Contains a triazole ring, offering different pharmacological and chemical properties.
Uniqueness: 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-4,5-dimethylimidazole |
InChI |
InChI=1S/C12H14N2O/c1-9-10(2)14(8-13-9)11-4-6-12(15-3)7-5-11/h4-8H,1-3H3 |
Clave InChI |
DRMLCJKTQOIBPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)C2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



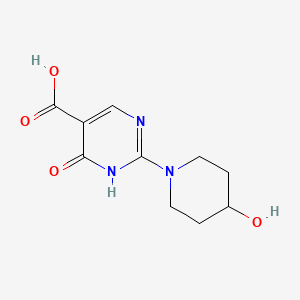

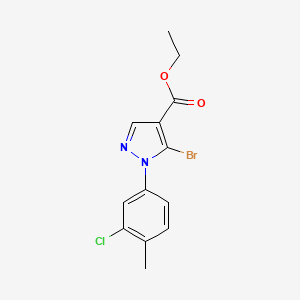
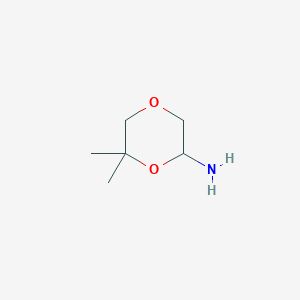
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)

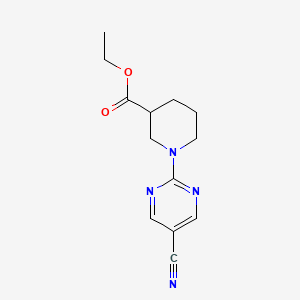

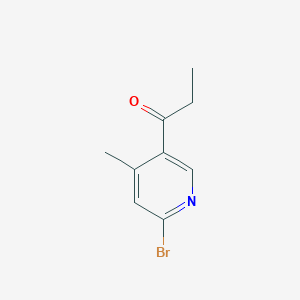
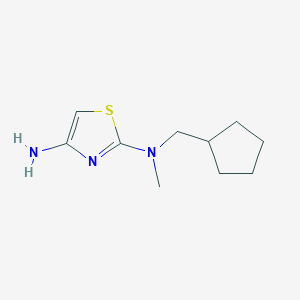
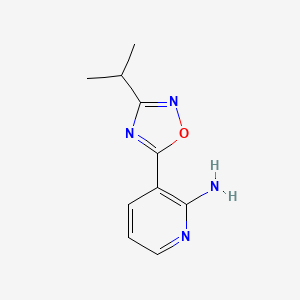
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
